

# Strontium iodide phase diagram and melting point

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## Compound of Interest

Compound Name: Strontium;iodide

Cat. No.: B13733583

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An In-depth Technical Guide to the Physicochemical Properties of Strontium Iodide: Phase Behavior and Melting Point

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Strontium iodide ( $\text{SrI}_2$ ), a salt of strontium and iodine, is a compound of significant interest, particularly in its europium-doped form, for applications in gamma-ray spectroscopy and medical imaging. A thorough understanding of its phase behavior and melting point is critical for crystal growth, material processing, and ensuring the stability and performance of  $\text{SrI}_2$ -based devices. This technical guide provides a comprehensive overview of the current knowledge on the phase diagram and melting point of strontium iodide, including its hydrated forms. It details the experimental methodologies employed for its characterization and presents the available quantitative data in a structured format.

## Physical and Chemical Properties of Strontium Iodide

Strontium iodide is a colorless to white crystalline solid that is highly soluble in water and deliquescent. It is known to form several hydrates, with the hexahydrate ( $\text{SrI}_2 \cdot 6\text{H}_2\text{O}$ ) being a common form. The anhydrous form has a molar mass of 341.43 g/mol. When exposed to air, strontium iodide can slowly turn yellow due to the decomposition and formation of free iodine.

## Crystal Structure

At ambient temperature and pressure, anhydrous strontium iodide ( $\text{SrI}_2$ ) possesses an orthorhombic crystal structure. The space group has been identified as  $\text{Pbca}$ . Another description identifies the space group as  $\text{Pnma}$  (space group 62), with a Baddeleyite-like structure. In this structure, each  $\text{Sr}^{2+}$  ion is coordinated to seven  $\text{I}^-$  ions, forming distorted pentagonal bipyramids.

Strontium iodide also forms stable hydrates, including a dihydrate ( $\text{SrI}_2 \cdot 2\text{H}_2\text{O}$ ) and a hexahydrate ( $\text{SrI}_2 \cdot 6\text{H}_2\text{O}$ ). The dihydrate crystallizes in the orthorhombic  $\text{Pcmn}$  space group and consists of distorted face-shared  $\text{SrI}_5(\text{H}_2\text{O})_4$  tricapped trigonal prisms.

## Phase Behavior and Melting Point of Strontium Iodide

The phase behavior of strontium iodide is complex, involving dehydration of its hydrated forms and the melting of the anhydrous salt. A complete pressure-temperature phase diagram for  $\text{SrI}_2$  is not extensively documented in publicly available literature, with most studies focusing on its properties at atmospheric pressure.

### Melting Point of Anhydrous Strontium Iodide

The melting point of anhydrous strontium iodide has been reported by various sources, with some variation in the exact temperature. The accepted range is generally between 507 °C and 645 °C. More specific values are also cited, as detailed in the table below. This variation may be attributed to different experimental conditions and sample purities.

### Thermal Behavior of Strontium Iodide Hydrates

The hydrated forms of strontium iodide undergo dehydration upon heating. Thermogravimetric (TG) and Differential Scanning Calorimetry (DSC) studies have shown that the dehydration of  $\text{SrI}_2 \cdot 6\text{H}_2\text{O}$  is a multi-step process. The existence of a dihydrate ( $\text{SrI}_2 \cdot 2\text{H}_2\text{O}$ ) and a monohydrate ( $\text{SrI}_2 \cdot \text{H}_2\text{O}$ ) as intermediate products of dehydration has been demonstrated. During the dehydration process, the appearance of a liquid phase has been observed, which is attributed to the hydrate melting in its own water of crystallization.

## Quantitative Data Summary

The following tables summarize the key quantitative data for strontium iodide.

Table 1: Melting Point of Anhydrous Strontium Iodide ( $\text{SrI}_2$ )

Melting Point (°C)	Melting Point (K)	Reference(s)
507 - 645	780 - 918	
515	788	
538	811	

Table 2: Crystallographic Data of Strontium Iodide and its Hydrates

Compound	Crystal System	Space Group
Anhydrous $\text{SrI}_2$	Orthorhombic	Pbca or Pnma
$\text{SrI}_2 \cdot 2\text{H}_2\text{O}$	Orthorhombic	Pcmn
$\text{SrI}_2 \cdot 6\text{H}_2\text{O}$	-	-

Table 3: Density of Strontium Iodide

Compound	Density ( $\text{g/cm}^3$ )
Anhydrous $\text{SrI}_2$	4.55 - 4.59
$\text{SrI}_2 \cdot 6\text{H}_2\text{O}$	4.40 - 4.415

## Experimental Protocols

The determination of the phase diagram and melting point of a compound like strontium iodide relies on several key experimental techniques.

## Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

DTA and DSC are fundamental thermoanalytical techniques used to detect phase transitions.

- Principle: In DTA, the temperature difference between a sample and an inert reference is measured as both are subjected to a controlled temperature program. In DSC, the difference in heat flow required to maintain the sample and reference at the same temperature is measured. Endothermic events (like melting) and exothermic events (like crystallization) are detected as peaks in the DTA/DSC curve.
- Methodology:
  - A small, accurately weighed sample of  $\text{SrI}_2$  is placed in a crucible (e.g., alumina or platinum).
  - An empty crucible or a crucible with an inert reference material (e.g.,  $\text{Al}_2\text{O}_3$ ) is used as the reference.
  - The sample and reference are placed in a furnace and heated at a constant rate (e.g., 5-20 °C/min) under a controlled atmosphere (e.g., inert gas like argon or nitrogen to prevent oxidation).
  - The temperature difference (DTA) or heat flow difference (DSC) is recorded as a function of temperature.
  - The onset of the endothermic peak in the heating cycle is taken as the melting point.

## X-ray Diffraction (XRD)

XRD is a powerful technique for identifying the crystal structure of different phases.

- Principle: A beam of X-rays is directed at a crystalline sample. The X-rays are diffracted by the crystal lattice at specific angles, producing a diffraction pattern that is characteristic of the crystal structure.
- Methodology for Ambient Conditions:

- A powdered sample of  $\text{SrI}_2$  is prepared.
- The sample is mounted in a diffractometer.
- The sample is irradiated with monochromatic X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle ( $2\theta$ ).
- The resulting diffraction pattern is analyzed to determine the crystal system, space group, and lattice parameters.
- Methodology for High-Pressure Conditions:
  - The  $\text{SrI}_2$  sample is loaded into a diamond anvil cell (DAC), which allows for the application of high pressures.
  - The DAC is placed in the path of the X-ray beam.
  - XRD patterns are collected at various pressures to identify pressure-induced phase transitions and determine the crystal structure of the high-pressure phases.

## Crystal Growth by Vertical Bridgman Technique

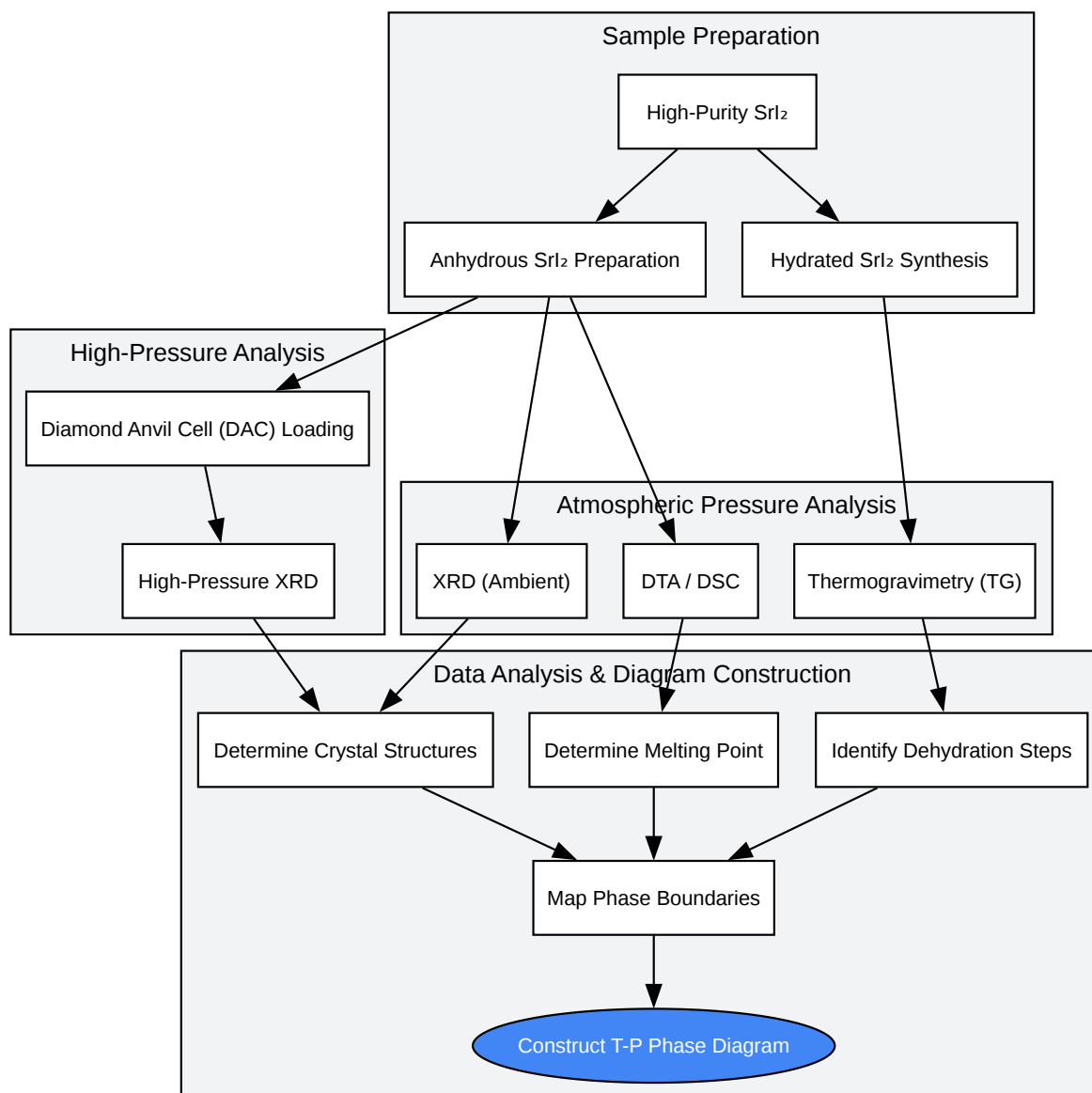
For obtaining high-quality single crystals of  $\text{SrI}_2$ , often for scintillation applications, the vertical Bridgman technique is employed.

- Principle: A polycrystalline material is melted in a sealed ampoule, which is then slowly lowered through a temperature gradient. Crystallization begins at the cooler end and proceeds along the length of the ampoule, ideally forming a single crystal.
- Methodology:
  - Anhydrous  $\text{SrI}_2$  beads (and dopants like  $\text{Eu}^{2+}$  if required) are placed in a silica ampoule.
  - The ampoule is evacuated and sealed.
  - The ampoule is placed in a vertical furnace with a temperature gradient. The maximum temperature is set above the melting point of  $\text{SrI}_2$  (e.g., 50 °C above).

- The ampoule is slowly lowered through the furnace (e.g., at a rate of a few mm/hour) to promote single crystal growth.

## Visualizations

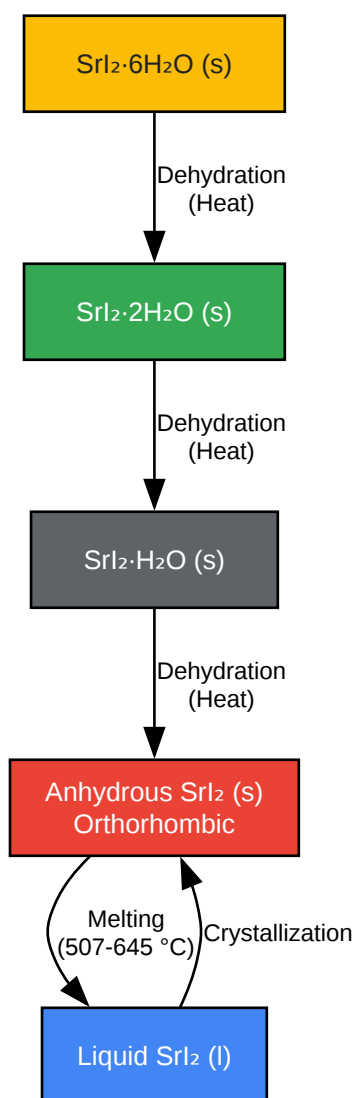
### Experimental Workflow for Phase Diagram Determination



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Caption: Workflow for the experimental determination of the SrI<sub>2</sub> phase diagram.

## Logical Relationship of Strontium Iodide Forms



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Caption: Relationship between different forms of strontium iodide.

## Conclusion

While a complete temperature-pressure phase diagram for strontium iodide is not yet established in the scientific literature, significant data exists regarding its melting point at atmospheric pressure and the thermal behavior of its hydrates. The melting point of anhydrous  $\text{SrI}_2$  is consistently reported in the range of 507-645 °C, and its stable crystal structure at ambient conditions is orthorhombic. The dehydration of  $\text{SrI}_2 \cdot 6\text{H}_2\text{O}$  proceeds through dihydrate and monohydrate intermediates. Standard thermal analysis and X-ray diffraction techniques provide the foundation for a more comprehensive future investigation into the high-pressure



behavior of this important material. Further research, particularly high-pressure XRD studies, is necessary to fully elucidate the phase diagram of strontium iodide, which would be invaluable for optimizing its synthesis and application in advanced technologies.

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